molecular formula C28H25ClFN3O4S B11094117 ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11094117
M. Wt: 554.0 g/mol
InChI Key: BMLVGRYTGQDODE-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that belongs to the class of thiazinanones This compound is characterized by its unique structure, which includes a thiazinanone ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

The synthesis of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, including the formation of the thiazinanone ring and the introduction of the chlorophenyl and fluorophenyl groups. The synthetic route typically involves the following steps:

    Formation of the Thiazinanone Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of a base and a suitable solvent.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the thiazinanone intermediate with a chlorophenyl reagent under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the intermediate with a fluorophenyl reagent, again under controlled conditions.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate to form the desired compound.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-((4-chlorophenyl)carbamoyl)hydrazinecarboxylate: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

    Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate: This compound has a similar ethyl ester group but differs in its other substituents and overall structure.

Properties

Molecular Formula

C28H25ClFN3O4S

Molecular Weight

554.0 g/mol

IUPAC Name

ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H25ClFN3O4S/c1-2-37-27(36)19-7-11-22(12-8-19)32-28-33(16-15-18-5-3-4-6-23(18)30)25(34)17-24(38-28)26(35)31-21-13-9-20(29)10-14-21/h3-14,24H,2,15-17H2,1H3,(H,31,35)

InChI Key

BMLVGRYTGQDODE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4F

Origin of Product

United States

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